(2-(Trifluoromethyl)cyclopropyl)benzene
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Overview
Description
(2-(Trifluoromethyl)cyclopropyl)benzene is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene typically involves the cyclopropanation of alkenes with trifluoromethyl-substituted reagents. One common method is the use of trifluoromethyl diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using similar reagents and catalysts as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various substituted benzene derivatives .
Scientific Research Applications
(2-(Trifluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism by which (2-(Trifluoromethyl)cyclopropyl)benzene exerts its effects depends on the specific application. In organic synthesis, the trifluoromethyl group can influence the reactivity and selectivity of reactions due to its electron-withdrawing properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Lacks the cyclopropyl ring, making it less sterically hindered and potentially less reactive in certain reactions.
Cyclopropylbenzene: Does not have the electron-withdrawing trifluoromethyl group, which can affect its reactivity and stability.
Trifluoromethylcyclopropane: Lacks the benzene ring, which can influence its aromaticity and chemical behavior.
Uniqueness
(2-(Trifluoromethyl)cyclopropyl)benzene is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C10H9F3 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
QIPWAYGGNPOMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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